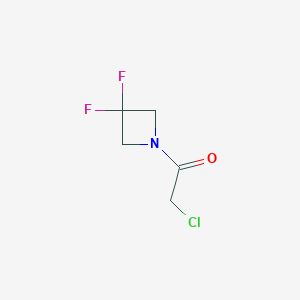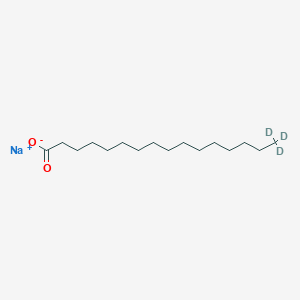
Ethyl 6-fluoroindolizine-2-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of EFIC is C11H10FNO2. The structure of EFIC and similar compounds can be determined by single crystal X-ray diffraction analysis and optimized using density functional theory (DFT) using B3LYP function and 6-311+G(2d,p) basis set .Chemical Reactions Analysis
The enzymatic pathways introduced for the synthesis of fluorinated compounds like EFIC involve two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis for Larvicidal Activity
One study focuses on the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. The research highlights the efficiency of this synthesis method and the larvicidal activity of the produced compounds against Anopheles arabiensis, suggesting potential applications in mosquito control (Chandrashekharappa et al., 2018).
Phosphine-Catalyzed Annulation
Another paper reports a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This study underscores the regioselective synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Zhu et al., 2003).
Immunomodulatory and Anticancer Activities
Research on ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate reveals its potential for immunomodulatory and anticancer activities. The study presents significant inhibitors of LPS-stimulated NO generation, indicating the compound's promise in medical research and drug development (Abdel-Aziz et al., 2009).
Novel Synthetic Approaches
Further studies introduce novel synthetic approaches to derivatives of ethyl 6-fluoroindolizine-2-carboxylate, exploring their applications in creating new pharmaceuticals and agrochemicals. These include one-pot synthesis methods and the development of compounds with antimicrobial properties (Klintworth et al., 2021).
Antimicrobial Agent Development
An additional study describes the synthesis and antimicrobial evaluation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives. This research suggests the potential of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).
Zukünftige Richtungen
While specific future directions for EFIC are not mentioned in the available literature, the field of fluorinated compounds is a dynamic area of research. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests potential future directions in the development and application of EFIC and similar compounds.
Eigenschaften
IUPAC Name |
ethyl 6-fluoroindolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEPXWFQLSSPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)










